molecular formula C18H19NO3 B8349043 4-[3-(Benzyloxy)-4-methoxyphenyl]pyrrolidin-2-one CAS No. 57724-78-4

4-[3-(Benzyloxy)-4-methoxyphenyl]pyrrolidin-2-one

Cat. No. B8349043
M. Wt: 297.3 g/mol
InChI Key: QLIBRFKGUKUNLP-UHFFFAOYSA-N
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Patent
US07585882B2

Procedure details

NaBH4 (14 g, 104.5 mmol) was slowly added to a mixture of NiCl2-6H2O (8.3 g, 34.8 mmol) in MeOH (750 mL). The mixture was stirred for 30 minutes at 0° C. and then a solution of methyl 3-(3-benzyloxy-4-methoxyphenyl)-4-nitrobutanoate (25 g) in 500 mL of MeOH was added. An additional 8.3 g (34.8 mmol) of NiCl2-6H2O was then added, followed by the slow portion-wise addition of NaBH4 (9.2 g, 243 mmol). The resulting mixture stirred at 0° C. for 1 hour and then K2CO3 (150 g) was added in one portion. The mixture was allowed to warm to room temperature and stirred for 18 hours. The suspension was then filtered through celite, washed with MeOH (2×1000 mL) and concentrated. The residue was dissolved in EtOAc (2000 mL) and the organic fraction was successively washed with H2O (200 mL) and brine (250 mL), dried (Na2SO4) and concentrated to a solid. Trituration with hexanes/EtOAc provided 13 g of 4-(3-benzyloxy-4-methoxyphenyl)-2-pyrrolidone. An additional 2.3 g of product was obtained by extracting the aqueous fractions with EtOAc and combining this with the trituration solvent, concentrating and triturating with EtOAc/hexanes. Total yield was 15.3 g (74%). 1H NMR (400 MHz, CDCl3) δ 7.44-7.26 (m, 5H), 6.87-6.70 (m, 3H), 5.75 (bs, 1H), 5.14 (s, 2H), 3.87 (s, 3H), 3.70-3.50 (m, 2H), 3.28 (t, 1H), 2.70-2.63 (m, 1H), 2.42-2.35 (m, 1H).
Name
Quantity
14 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2-6H2O
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
methyl 3-(3-benzyloxy-4-methoxyphenyl)-4-nitrobutanoate
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NiCl2-6H2O
Quantity
8.3 g
Type
reactant
Reaction Step Three
Name
Quantity
9.2 g
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH:19]([CH2:25][N+:26]([O-])=O)[CH2:20][C:21](OC)=[O:22])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([O-])([O-])=O.[K+].[K+]>CO>[CH2:3]([O:10][C:11]1[CH:12]=[C:13]([CH:19]2[CH2:25][NH:26][C:21](=[O:22])[CH2:20]2)[CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
NiCl2-6H2O
Quantity
8.3 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl 3-(3-benzyloxy-4-methoxyphenyl)-4-nitrobutanoate
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)C(CC(=O)OC)C[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
NiCl2-6H2O
Quantity
8.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
9.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture stirred at 0° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through celite
WASH
Type
WASH
Details
washed with MeOH (2×1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (2000 mL)
WASH
Type
WASH
Details
the organic fraction was successively washed with H2O (200 mL) and brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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